molecular formula C28H20O8 B14531661 Benzo(a)pyrenetetrol, tetraacetate CAS No. 62586-45-2

Benzo(a)pyrenetetrol, tetraacetate

Cat. No.: B14531661
CAS No.: 62586-45-2
M. Wt: 484.5 g/mol
InChI Key: XFNIUSYMHFPUOL-UHFFFAOYSA-N
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Description

Benzo(a)pyrenetetrol, tetraacetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as tobacco smoke, coal tar, and grilled meats . This compound is a modified form of benzo(a)pyrene, where the tetrol group is acetylated, making it a tetraacetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrenetetrol, tetraacetate typically involves the acetylation of benzo(a)pyrenetetrol. Benzo(a)pyrenetetrol can be obtained through the hydrolysis of benzo(a)pyrene diol epoxide (BPDE), which is a metabolite of benzo(a)pyrene. The acetylation reaction is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid .

Industrial Production Methods

Industrial production of this compound is not common due to the compound’s limited applications and the hazardous nature of its precursor, benzo(a)pyrene. when required, the synthesis follows the same principles as the laboratory preparation, with scaled-up reaction conditions and enhanced safety measures to handle the toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrenetetrol, tetraacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its hydroxy form.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can replace the acetyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized PAH derivatives.

    Reduction: Benzo(a)pyrenetetrol.

    Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo(a)pyrenetetrol, tetraacetate is primarily used in scientific research to study the metabolic pathways and toxicological effects of benzo(a)pyrene and its derivatives. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrenetetrol, tetraacetate is unique due to its acetylated tetrol group, which affects its reactivity and biological interactions. This modification allows researchers to study the specific effects of acetylation on the compound’s metabolism and toxicity, providing insights into the role of acetylated metabolites in PAH-induced carcinogenesis .

Properties

CAS No.

62586-45-2

Molecular Formula

C28H20O8

Molecular Weight

484.5 g/mol

IUPAC Name

(4,5,6-triacetyloxybenzo[a]pyren-3-yl) acetate

InChI

InChI=1S/C28H20O8/c1-13(29)33-21-12-10-17-9-11-19-18-7-5-6-8-20(18)26(34-14(2)30)25-23(19)22(17)24(21)27(35-15(3)31)28(25)36-16(4)32/h5-12H,1-4H3

InChI Key

XFNIUSYMHFPUOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C3=C(C=CC4=C3C(=C(C5=CC=CC=C45)OC(=O)C)C(=C2OC(=O)C)OC(=O)C)C=C1

Origin of Product

United States

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